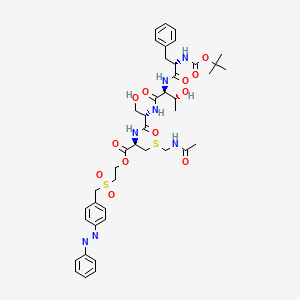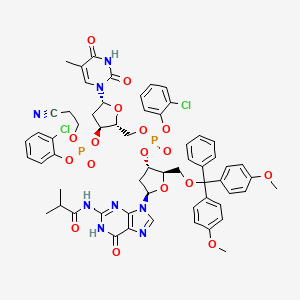![molecular formula C36H52N6O16 B12750843 5-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxybenzamide;oxalic acid CAS No. 130260-08-1](/img/structure/B12750843.png)
5-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxybenzamide;oxalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is characterized by its unique molecular structure, which includes an amino group, a pyrrolidine ring, and a methoxybenzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxybenzamide typically involves multiple steps, including the formation of intermediate compounds One common synthetic route starts with the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride This intermediate is then reacted with 1-ethylpyrrolidine to yield the desired benzamide derivative
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the incorporation of oxalic acid in the synthesis process can improve the stability and solubility of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
5-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or halogenated compounds.
Major Products Formed
Oxidation: Formation of quinones or oxides.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups, such as halides or azides.
Wissenschaftliche Forschungsanwendungen
5-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the amino group and the pyrrolidine ring enhances its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(ethylsulfonyl)-2-hydroxybenzamide: Similar structure but with an ethylsulfonyl group.
5-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-dimethylbenzene-1-sulfonamide: Contains a dimethylbenzene moiety instead of a methoxybenzamide.
Uniqueness
5-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the amino group, pyrrolidine ring, and methoxybenzamide moiety provides a distinct set of properties that can be leveraged for various applications.
Eigenschaften
CAS-Nummer |
130260-08-1 |
|---|---|
Molekularformel |
C36H52N6O16 |
Molekulargewicht |
824.8 g/mol |
IUPAC-Name |
5-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxybenzamide;oxalic acid |
InChI |
InChI=1S/2C15H23N3O2.3C2H2O4/c2*1-3-18-8-4-5-12(18)10-17-15(19)13-9-11(16)6-7-14(13)20-2;3*3-1(4)2(5)6/h2*6-7,9,12H,3-5,8,10,16H2,1-2H3,(H,17,19);3*(H,3,4)(H,5,6) |
InChI-Schlüssel |
UUDIEWDKTWVGEH-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)N)OC.CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)N)OC.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


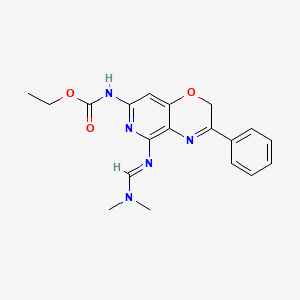


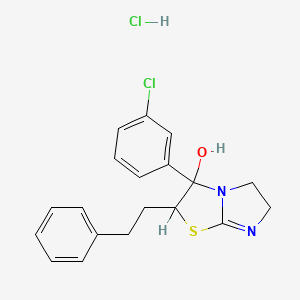
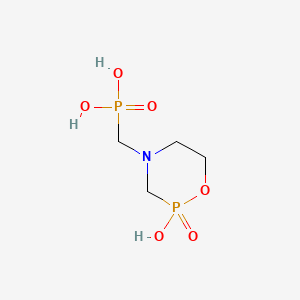
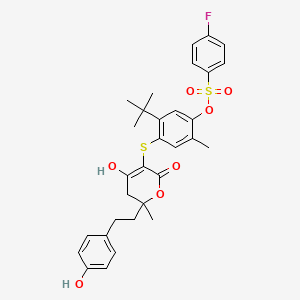
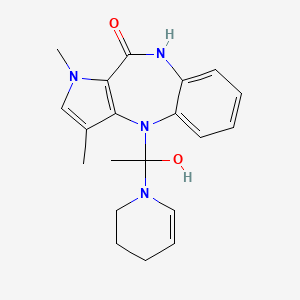

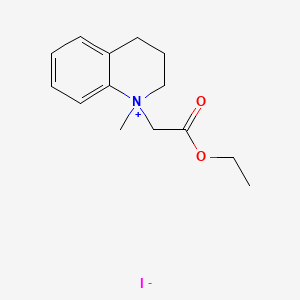
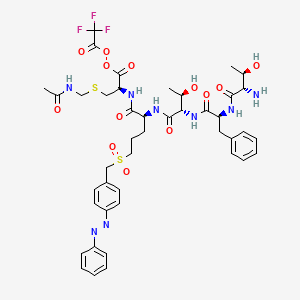
![oxalic acid;N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]-4-propoxyaniline](/img/structure/B12750844.png)
